![molecular formula C19H15N3O3S2 B11110707 (5S,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11110707.png)
(5S,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5S,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE” is a complex organic molecule featuring multiple functional groups, including a nitro group, an imidazole ring, and thiophene rings. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the imidazole ring, the introduction of the nitro group, and the construction of the cyclohexenone core. Common synthetic routes might include:
Formation of the Imidazole Ring: This could be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Nitro Group: Nitration reactions using nitric acid or a nitrating mixture (nitric acid and sulfuric acid) could be employed.
Construction of the Cyclohexenone Core: This might involve aldol condensation reactions followed by cyclization.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution on Imidazole Ring: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology
Due to the presence of the imidazole ring, the compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In materials science, the compound could be used in the development of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group and imidazole ring could play crucial roles in binding interactions.
Comparison with Similar Compounds
Similar Compounds
(5S,6R)-6-(4-NITRO-1H-IMIDAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE: Similar compounds might include other nitroimidazole derivatives and thiophene-containing molecules.
Uniqueness
The unique combination of functional groups in this compound, including the nitroimidazole and thiophene rings, sets it apart from other molecules. This combination could result in unique electronic properties and biological activities.
Properties
Molecular Formula |
C19H15N3O3S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5S,6R)-6-(4-nitroimidazol-1-yl)-5-thiophen-2-yl-3-[(E)-2-thiophen-2-ylethenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H15N3O3S2/c23-16-10-13(5-6-14-3-1-7-26-14)9-15(17-4-2-8-27-17)19(16)21-11-18(20-12-21)22(24)25/h1-8,10-12,15,19H,9H2/b6-5+/t15-,19-/m1/s1 |
InChI Key |
AKCYRUIIQGBLSN-XWMIQMMGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)C=C1/C=C/C2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4 |
Canonical SMILES |
C1C(C(C(=O)C=C1C=CC2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11110627.png)
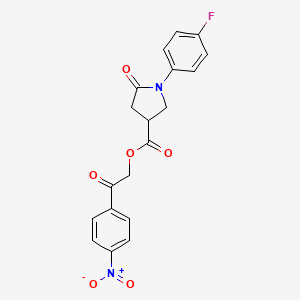
![2-({5-[(E)-(2-octanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11110644.png)
![1-(4-chlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11110646.png)
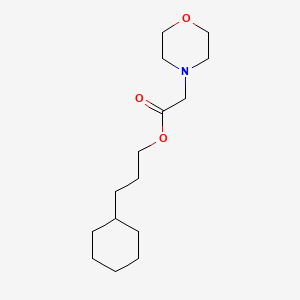
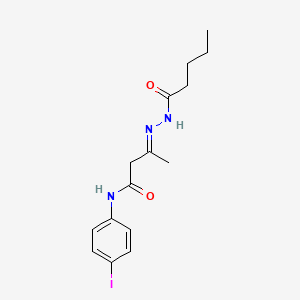
![N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B11110676.png)
![N-(3-Chlorophenyl)-N-[(N'-cycloheptylidenehydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B11110677.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B11110681.png)
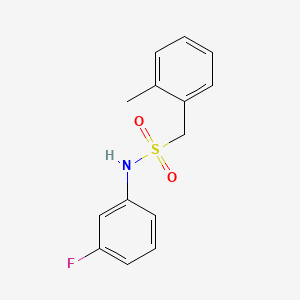
![N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11110701.png)
![1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B11110702.png)
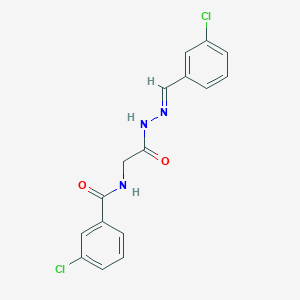
![2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11110706.png)
